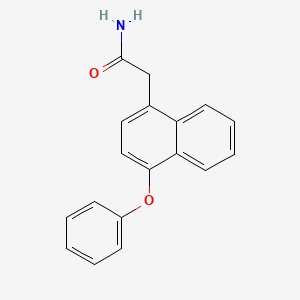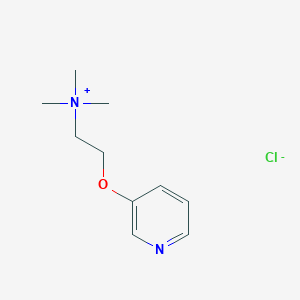![molecular formula C24H41NO3S B12577891 [1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol CAS No. 189631-29-6](/img/structure/B12577891.png)
[1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol: is a chemical compound that belongs to the class of sulfonyl piperidines It is characterized by the presence of a dodecylbenzene sulfonyl group attached to a piperidine ring, which is further substituted with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dodecylbenzene Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using dodecylbenzene sulfonyl chloride under basic conditions.
Attachment of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol: can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
[1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol involves its interaction with specific molecular targets. The sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The piperidine ring can also interact with receptors in biological systems, modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
[1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol: can be compared with other sulfonyl piperidine derivatives:
1-Boc-4-AP: Used as an intermediate in the synthesis of fentanyl and related compounds.
4-ANPP: Another piperidine derivative used in the synthesis of pharmaceuticals.
N-Phenethyl-4-piperidone: Used in the synthesis of various piperidine-based drugs.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of This compound
Properties
CAS No. |
189631-29-6 |
|---|---|
Molecular Formula |
C24H41NO3S |
Molecular Weight |
423.7 g/mol |
IUPAC Name |
[1-(4-dodecylphenyl)sulfonylpiperidin-2-yl]methanol |
InChI |
InChI=1S/C24H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-14-22-16-18-24(19-17-22)29(27,28)25-20-13-12-15-23(25)21-26/h16-19,23,26H,2-15,20-21H2,1H3 |
InChI Key |
POVWLGSDAXOTQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-fluoro-4-[4-(4-octylphenyl)buta-1,3-diyn-1-YL]benzene](/img/structure/B12577826.png)
![Acetamide,2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12577831.png)

![12-[(2-Bromopropanoyl)oxy]dodecanoic acid](/img/structure/B12577841.png)
![3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12577842.png)
![Methyl 2-[(tert-butylamino)sulfanyl]benzoate](/img/structure/B12577845.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12577848.png)
![(5aR,8aR,9R)-9-(3,4-dihydroxy-5-methoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofuro[6,5-f][1,3]benzodioxole-5,8-dione](/img/structure/B12577849.png)
oxophosphanium](/img/structure/B12577850.png)


![Spiro[2.4]hepta-4,6-diene, 1-phenyl-, (1R)-](/img/structure/B12577864.png)

![Propanoic acid, 3-[(4-methylphenyl)thio]-, methyl ester](/img/structure/B12577873.png)
